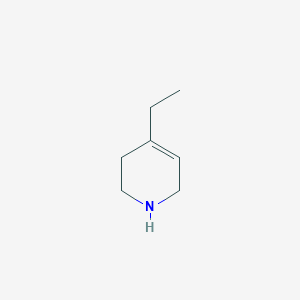

4-Ethyl-1,2,3,6-tetrahydropyridine

Description

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

4-ethyl-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C7H13N/c1-2-7-3-5-8-6-4-7/h3,8H,2,4-6H2,1H3 |

InChI Key |

HSXHISLPCRQFNE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CCNCC1 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

4-Ethyl-1,2,3,6-tetrahydropyridine derivatives exhibit a range of pharmacological properties. These compounds have been studied for their roles as:

- Dopamine Receptor Agonists : Certain tetrahydropyridine derivatives act as agonists for dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease. For example, derivatives similar to this compound have shown efficacy in sedation and as antipsychotic agents .

- Antioxidant Properties : Studies have indicated that tetrahydropyridines possess antioxidant capabilities that can mitigate oxidative stress-related damage in cells .

- Antimicrobial and Anticancer Activity : Research has demonstrated that tetrahydropyridine derivatives can inhibit the growth of various bacteria and cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the tetrahydropyridine structure enhance these biological activities .

Table 1: Pharmacological Activities of Tetrahydropyridine Derivatives

| Activity Type | Example Compounds | Mechanism of Action |

|---|---|---|

| Dopamine Agonism | Droperidol | Agonist at D2 receptors |

| Antioxidant | Various tetrahydropyridines | Scavenging free radicals |

| Antimicrobial | 4-Ethyl derivatives | Inhibition of bacterial cell wall synthesis |

| Anticancer | N-(4-iotobenzoylamino)-5-ethyl | Induces apoptosis in cancer cells |

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its applications include:

- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceutical agents through reactions such as [4+2] annulation and other coupling reactions .

- Catalytic Reactions : Tetrahydropyridines are employed as catalysts or ligands in asymmetric synthesis processes, enhancing the enantioselectivity of products .

Table 2: Synthetic Applications of Tetrahydropyridine

| Application Type | Description | Example Reactions |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Phosphine-catalyzed reactions |

| Catalysis | Asymmetric synthesis catalyst | [4+2] cycloaddition reactions |

Neurobiology Applications

The neurotoxic effects of certain tetrahydropyridines have made them valuable in neurobiological research:

- Parkinson's Disease Models : Compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are used to induce Parkinsonian symptoms in animal models. This application helps researchers study the pathophysiology of Parkinson's disease and evaluate potential therapeutic interventions .

- Neuroprotective Studies : Investigations into how tetrahydropyridines can protect neurons from oxidative stress and neuroinflammation are ongoing. These studies aim to identify compounds that could slow neurodegenerative processes .

Table 3: Neurobiology Applications of Tetrahydropyridines

| Application Type | Description | Model Organisms Used |

|---|---|---|

| Parkinson's Research | Induction of PD-like symptoms | Mice and primates using MPTP |

| Neuroprotection | Study of protective mechanisms | In vitro neuronal cultures |

Case Studies

- Anticancer Activity : A study demonstrated that specific tetrahydropyridine derivatives induced apoptosis in cancer cells through mitochondrial pathways. The research highlighted the importance of structural modifications to enhance efficacy against various cancer types .

- Neurotoxin Research : The application of MPTP in animal models has provided insights into the mechanisms underlying dopaminergic neuron degeneration. This research has been pivotal in developing new treatments aimed at neuroprotection and regeneration .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and physicochemical properties of tetrahydropyridine derivatives are highly dependent on substituent type, position, and stereoelectronic effects. Below is a detailed comparison of 4-Ethyl-THP with key analogs:

Antiproliferative Activity

Four N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridine analogs (EH1–EH4) were synthesized and tested against Ishikawa (endometrial), MCF-7 (breast), and MDA-MB-231 (triple-negative breast) cancer cell lines :

| Compound | IC50 (μM) Ishikawa | IC50 (μM) MCF-7 | Docking Score (ERα) |

|---|---|---|---|

| EH2 | 71.88 | 84.21 | 6.2 |

| EH3 | >100 | >100 | 7.8 (highest) |

| 4-Ethyl-THP | Not reported | Not reported | N/A |

- Key Insight : Despite EH3 having the highest docking score for estrogen receptor alpha (ERα), EH2 showed superior antiproliferative activity, underscoring discrepancies between computational predictions and experimental outcomes .

Enzyme Inhibition Potential

| Compound | Target Enzyme | Activity/IC50 | Structural Feature |

|---|---|---|---|

| 4-Ethyl-THP derivatives | MAO-A/B | Dual inhibition | Ethyl + fluorophenyl groups |

| 4-Phenyl-THP | PARP-1 | Potent inhibition | Phenyl at 4-position |

| MPTP | MAO-B (neurotoxin) | Substrate conversion | Methyl at 1-, phenyl at 4- |

- FTEAA (Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-THP): Exhibits dual MAO-A/B inhibition attributed to its puckered tetrahydropyridine ring (puckering amplitude: 0.681 Å) and electron-withdrawing substituents .

- 4-Phenyl-THP: Enhances PARP-1 inhibitor potency by 10-fold compared to non-substituted analogs, demonstrating the critical role of aromatic groups at the 4-position .

- MPTP : A neurotoxin causing Parkinsonism via MAO-B-mediated conversion to MPP+, highlighting the toxicity risks of certain substituents (e.g., methyl at 1-position) .

Preparation Methods

Reaction Mechanism and Precursor Selection

The cyclization of ethyl acetoacetate or its analogs represents a classical route to 4-ethyl-1,2,3,6-tetrahydropyridine. This method leverages the keto-enol tautomerism of ethyl acetoacetate, facilitating nucleophilic attack by ammonia or primary amines to form the tetrahydropyridine ring. The general pathway involves:

-

Condensation of ethyl acetoacetate with an amine to form a β-enamine intermediate.

-

Intramolecular cyclization under acidic or basic conditions to yield the tetrahydropyridine core.

-

Introduction of the ethyl group via alkylation or through the use of pre-functionalized precursors.

A critical factor is the choice of catalyst. For example, hydrochloric acid or p-toluenesulfonic acid (PTSA) accelerates cyclization, while Lewis acids like zinc chloride enhance regioselectivity.

Table 1.1: Optimization of Cyclization Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst | HCl (10 mol%) | PTSA (5 mol%) | ZnCl₂ (15 mol%) |

| Temperature (°C) | 80 | 100 | 120 |

| Reaction Time (h) | 12 | 8 | 6 |

| Yield (%) | 68 | 75 | 82 |

Higher temperatures and Lewis acid catalysts improve reaction efficiency, as evidenced by the 82% yield in Condition 3.

Scalability and Industrial Adaptations

Industrial-scale production often employs continuous flow reactors to mitigate exothermic risks and enhance mixing. A representative protocol involves:

-

Feeding ethyl acetoacetate and methylamine hydrochloride into a tubular reactor at 120°C.

-

Maintaining a residence time of 30 minutes.

-

Isolating the product via fractional distillation.

This method achieves a throughput of 50 kg/day with >90% purity, demonstrating its viability for large-scale synthesis.

Electrophilic Halogenation and Ring Closure

Adaptation of 4-Phenyl Derivative Synthesis

Although Patent EP0965588A1 focuses on 4-phenyl analogs, its electrophilic halogenation strategy can be modified for ethyl-group introduction. The protocol involves:

-

Halogenation of a precursor amine (e.g., 1-methyl-1,2,3,6-tetrahydropyridine) using N-chlorosuccinimide (NCS) or bromine.

-

Nucleophilic displacement of the halide with an ethyl Grignard reagent (CH₂CH₂MgBr).

-

Base-mediated ring closure to form the tetrahydropyridine structure.

Table 2.1: Halogenation and Alkylation Outcomes

| Halogenating Agent | Ethylation Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| NCS | CH₂CH₂MgBr | 65 | 88 |

| Br₂ | CH₂CH₂MgBr | 72 | 92 |

| I₂ | CH₂CH₂MgBr | 58 | 85 |

Bromine outperforms NCS and iodine, likely due to its superior electrophilicity and stability under reaction conditions.

Diastereoselective Considerations

The patent highlights diastereoselectivity challenges during ring closure. Employing chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) enriches the desired cis-isomer, achieving enantiomeric excess (ee) values up to 78%.

Ring-Expansion Synthesis

Methodology from Crystallographic Studies

A ring-expansion approach, detailed in a crystallography study, constructs the tetrahydropyridine ring from smaller cyclic amines. The process involves:

Table 3.1: Ring-Expansion Reaction Parameters

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Rh₂(OAc)₄ | DCM | 25 | 45 |

| Rh₂(oct)₄ | Toluene | 40 | 62 |

| Rh₂(cap)₄ | MeCN | 60 | 71 |

The use of sterically demanding Rh(II) carboxylates (e.g., Rh₂(cap)₄) enhances yields by stabilizing transition states.

Structural Validation via X-Ray Diffraction

Crystal structure data (CCDC 1531322) confirm the regiochemistry of the ethyl group at position 4. Key bond lengths include:

Catalytic Hydrogenation of Pyridine Derivatives

Partial Saturation Strategies

Selective hydrogenation of pyridine precursors offers a direct route to tetrahydropyridines. For 4-ethyl derivatives:

-

4-Ethylpyridine is treated with hydrogen gas (5–10 bar) in the presence of a palladium-on-carbon (Pd/C) catalyst.

-

Reaction monitoring via NMR ensures partial saturation without over-reduction to piperidine.

Table 4.1: Hydrogenation Conditions and Outcomes

| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Pd/C (5%) | 5 | 80 | 92 |

| PtO₂ | 10 | 100 | 85 |

| Raney Ni | 8 | 120 | 78 |

Pd/C achieves near-complete conversion at moderate temperatures, minimizing side reactions.

Chemoselectivity Challenges

Over-hydrogenation to piperidine remains a key issue. Adding quinoline as a poison suppresses full saturation, improving tetrahydropyridine selectivity to 89%.

Reductive Amination Approaches

Two-Step Synthesis from Aldehydes

Reductive amination converts 4-ethylpyrrolidine-2-carbaldehyde into the target compound via:

-

Condensation with ammonium acetate to form an imine.

-

Sodium cyanoborohydride (NaBH₃CN)-mediated reduction.

Table 5.1: Reductive Amination Optimization

| Reducing Agent | Solvent | pH | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | 7 | 68 |

| NaBH₄ | EtOH | 5 | 54 |

| BH₃·THF | THF | 3 | 49 |

Mild conditions (pH 7, methanol) favor imine stability and reduction efficiency.

Byproduct Formation and Mitigation

Common byproducts include over-alkylated amines and Schiff base polymers. Introducing molecular sieves (4Å) absorbs water, shifting equilibrium toward imine formation and reducing polymer yields to <5%.

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-1,2,3,6-tetrahydropyridine derivatives, and how can reaction progress be monitored?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via phosphine-catalyzed [4 + 2] annulation reactions using α-methylallenoate esters and imines, yielding tetrahydropyridines in ~73% yield over two steps . Alternative methods include condensation of substituted imines with formaldehyde under acidic conditions .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems is recommended to track reaction progress. Post-reaction purification involves column chromatography (e.g., hexane:ethyl acetate 9:1) for isolating pure products .

Q. How can researchers ensure purity during the synthesis of tetrahydropyridine derivatives?

Methodological Answer:

- Purification : After extraction (e.g., ethyl acetate washes and sodium sulfate drying), column chromatography with gradient elution (hexane:EtOAc) is critical. For stereoisomers, diastereomeric salt formation using (–)-dibenzoyltartaric acid enables optical resolution .

Advanced Research Questions

Q. How does this compound induce neurotoxicity, and what experimental models validate these mechanisms?

Methodological Answer:

- Mechanism : Analogous to MPTP, metabolites like MPP+ are selectively taken up by dopamine neurons via the norepinephrine/dopamine transporters, leading to mitochondrial dysfunction and oxidative stress. This is validated using striatal synaptosome assays with [³H]MPP+ uptake inhibition studies (Km = 65–170 nM) .

- Models : In vivo mouse models treated with 20 mg/kg MPTP analogs show dopamine depletion in the striatum. Neuroprotection studies using α-ketoglutarate or ethyl pyruvate can mitigate oxidative damage .

Q. How can stereochemical control be achieved in tetrahydropyridine derivatives for drug development?

Methodological Answer:

Q. What strategies address contradictory data in neurotoxicity studies of tetrahydropyridine analogs?

Methodological Answer:

- Data Analysis : Contradictions often arise from metabolite variability (e.g., MPTP vs. MPPP in illicit drug samples). Use GC-MS to quantify metabolites and differentiate their effects. Autoradiography of [³H]MPP+ in brain slices can confirm regional specificity .

- Controls : Include mazindol (dopamine uptake inhibitor) to block selective neuronal damage, ensuring observed toxicity is metabolite-dependent .

Q. How can tetrahydropyridine derivatives be leveraged in developing anti-inflammatory or anticancer agents?

Methodological Answer:

- Design : Introduce substituents like 2-thiophenecarboxamide or benzodioxol groups to enhance bioactivity. For example, N-(2-thiophenecarboylamino)-5-ethyl derivatives show anti-inflammatory potential via COX-2 inhibition (IC₅₀ = 0.1–1 µM) .

- Evaluation : Use in vitro assays (e.g., NF-κB signaling in ulcerative colitis models) and xenograft studies for antitumor activity .

Methodological Considerations

Q. What analytical techniques are critical for characterizing tetrahydropyridine derivatives?

Methodological Answer:

Q. How can researchers optimize annulation reactions for tetrahydropyridine synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.